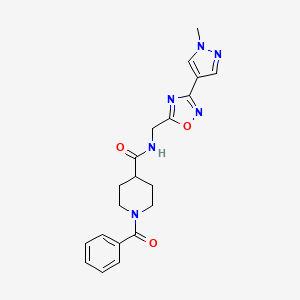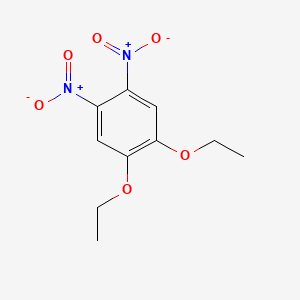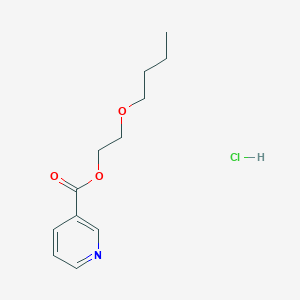
N1-(2-ethoxyphenyl)-N2-(3-hydroxy-3-(thiophen-3-yl)propyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(2-ethoxyphenyl)-N2-(3-hydroxy-3-(thiophen-3-yl)propyl)oxalamide, commonly known as EHT 5372, is a compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the family of oxalamides and has been found to have a wide range of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
N1-(2-ethoxyphenyl)-N2-(3-hydroxy-3-(thiophen-3-yl)propyl)oxalamide is part of a broader class of compounds explored for various synthetic and structural applications in scientific research. A novel approach for the synthesis of di- and mono-oxalamides, including compounds similar to this compound, was developed through an acid-catalyzed rearrangement of 2-substituted-3-(2-nitrophenyl)oxiranes. This method provided a high-yield, operationally simple pathway to both anthranilic acid derivatives and oxalamides, demonstrating the compound's relevance in synthetic organic chemistry (Mamedov et al., 2016).
Catalysis
The compound's derivatives have been utilized in catalysis, specifically in the Goldberg amidation process. Cu2O/N,N'-bis(thiophen-2-ylmethyl)oxalamide has been identified as an effective catalyst system for coupling reactions involving (hetero)aryl chlorides and amides. This showcases the compound's utility in facilitating reactions that expand the toolkit available for chemical synthesis, particularly in generating diverse aromatic and aliphatic amides (De, Yin, & Ma, 2017).
Cytotoxicity and Anticancer Research
In the field of medicinal chemistry, derivatives of this compound have been investigated for their cytotoxic effects and potential anticancer properties. Specifically, acyl derivatives of 3-aminonaphtho[2,3-b]thiophene-4,9-dione, a quinone-based system related to the compound, have shown efficacy against cell lines resistant to doxorubicin, highlighting their potential in cancer treatment (Gomez-Monterrey et al., 2011).
Propiedades
IUPAC Name |
N'-(2-ethoxyphenyl)-N-(3-hydroxy-3-thiophen-3-ylpropyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-2-23-15-6-4-3-5-13(15)19-17(22)16(21)18-9-7-14(20)12-8-10-24-11-12/h3-6,8,10-11,14,20H,2,7,9H2,1H3,(H,18,21)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDTURLREBSYFDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C(=O)NCCC(C2=CSC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-benzyl-3-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea](/img/structure/B2581681.png)



![4-(tert-butyl)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2581688.png)


![2-chloro-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}benzamide](/img/structure/B2581694.png)
![3-(furan-2-yl)-6-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B2581695.png)
![3,4-dichloro-N-[(1-propyl-1H-benzimidazol-5-yl)methyl]benzamide](/img/structure/B2581696.png)
![Methyl 3-amino-6-pyridin-4-yl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2581697.png)


